Home > Products > Screening Compounds P86111 > N-Boc-protected-guanidino oseltamivir
N-Boc-protected-guanidino oseltamivir -

N-Boc-protected-guanidino oseltamivir

Catalog Number: EVT-8260676
CAS Number:
Molecular Formula: C26H44N4O8
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Boc-protected-guanidino oseltamivir is a derivative of oseltamivir, an antiviral medication primarily used to treat influenza. The N-Boc (tert-butyloxycarbonyl) protecting group is employed in organic synthesis to protect amine functionalities, facilitating various chemical transformations without interference from the amine's reactivity. This compound combines the antiviral properties of oseltamivir with the synthetic versatility offered by the N-Boc group, making it a valuable intermediate in pharmaceutical chemistry.

Source

Oseltamivir itself is derived from shikimic acid and is synthesized through a series of chemical reactions that modify its structure to enhance its antiviral activity. The introduction of the N-Boc group allows for selective reactions that can lead to further modifications or the development of new derivatives with potentially improved pharmacological properties.

Classification

N-Boc-protected-guanidino oseltamivir can be classified as:

  • Chemical Class: Antiviral agents
  • Functional Group: Carbamate (due to the N-Boc protecting group)
  • Substituents: Guanidine moiety, which is crucial for its biological activity.
Synthesis Analysis

Methods

The synthesis of N-Boc-protected-guanidino oseltamivir typically involves several steps:

  1. Protection of Guanidine: The guanidine component is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction can be performed under mild conditions, allowing for high yields.
  2. Coupling with Oseltamivir: The protected guanidine is then coupled with oseltamivir or its precursors. This step may involve activating the carboxylic acid moiety on oseltamivir to facilitate amide bond formation.
  3. Deprotection: Once the desired product is formed, the N-Boc group can be removed using acidic conditions, typically involving hydrochloric acid or trifluoroacetic acid, to yield the final guanidino oseltamivir derivative.

Technical Details

The use of solvent-free conditions for deprotection has been explored, which enhances sustainability and reduces waste in chemical processes . Furthermore, methods utilizing catalytic systems have been developed to improve efficiency and selectivity during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of N-Boc-protected-guanidino oseltamivir features:

  • A guanidine core with two amino groups.
  • An N-Boc protecting group attached to one of the nitrogen atoms.
  • The oseltamivir backbone, which includes a cyclohexene ring and an ethyl ester functional group.

Data

The molecular formula for N-Boc-protected-guanidino oseltamivir can be represented as C16H24N4O3C_{16}H_{24}N_4O_3. The compound’s molecular weight is approximately 320.39 g/mol.

Chemical Reactions Analysis

Reactions

N-Boc-protected-guanidino oseltamivir can participate in various chemical reactions:

  1. Nucleophilic Substitution: The guanidine nitrogen can act as a nucleophile in reactions with electrophiles, allowing for further functionalization.
  2. Amide Bond Formation: The protected guanidine can easily form amides with activated carboxylic acids or their derivatives.
  3. Deprotection Reactions: Upon treatment with acids, the N-Boc group can be selectively removed without affecting other functional groups present in the molecule .

Technical Details

The stability of the N-Boc protecting group under various conditions makes it suitable for multi-step syntheses where selective reactivity is crucial .

Mechanism of Action

Process

The mechanism by which N-Boc-protected-guanidino oseltamivir exerts its antiviral effects involves:

  1. Inhibition of Neuraminidase: Oseltamivir acts by inhibiting the neuraminidase enzyme found on the surface of influenza viruses, preventing viral replication and spread.
  2. Role of Guanidine: The guanidine moiety may enhance binding affinity to neuraminidase due to its positive charge and ability to form hydrogen bonds with active site residues.

Data

Studies indicate that modifications at the guanidine position can significantly influence the antiviral potency and selectivity against different influenza strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane; limited solubility in water due to hydrophobic components.

Chemical Properties

  • Stability: Stable under neutral and basic conditions; sensitive to strong acids during deprotection.
  • Reactivity: The presence of the N-Boc group allows for selective reactions without interfering with other functional groups .
Applications

Scientific Uses

N-Boc-protected-guanidino oseltamivir serves multiple roles in scientific research:

  • As an intermediate in synthetic pathways leading to novel antiviral agents.
  • In studies aimed at understanding structure-activity relationships within antiviral compounds.
  • In pharmaceutical development for creating formulations that enhance bioavailability and efficacy against influenza viruses.

This compound exemplifies how protecting groups like N-Boc can facilitate complex syntheses while preserving biological activity, making it a significant target for ongoing research in medicinal chemistry.

Introduction to Influenza Neuraminidase Inhibitors and Therapeutic Challenges

Influenza neuraminidase (NA) is a surface glycoprotein essential for viral replication, facilitating the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates. Its highly conserved catalytic site makes it a prime target for antiviral development. Four NA inhibitors—oseltamivir, zanamivir, peramivir, and laninamivir—are clinically approved for influenza A and B. Among these, oseltamivir (marketed as Tamiflu®) is the most widely used oral agent due to its bioavailability and dosing convenience. However, the emergence of resistance and suboptimal efficacy against certain influenza strains necessitates structural innovations to enhance NA binding affinity and overcome therapeutic limitations [1] [4] [6].

Emergence of Oseltamivir-Resistant Influenza Strains and Clinical Implications

Oseltamivir carboxylate, the active metabolite of oseltamivir, competitively inhibits NA by binding to its conserved catalytic site. Its hydrophobic 3-pentyloxy side chain induces a conformational shift in glutamate 276 (E276), enabling optimal interactions with residues in pocket 1 (e.g., arginine 292). However, single-point mutations can severely compromise efficacy:

  • Histidine 274 Tyrosine (H274Y) in N1 NA reduces binding affinity by disrupting the E276 conformational shift required for oseltamivir docking. This mutation confers high-level resistance in H1N1 strains, with clinical failure rates exceeding 25% in some cohorts [1] [5].
  • Arginine 292 Lysine (R292K) in N2 NA eliminates a critical ionic interaction with oseltamivir’s carboxylate group, decreasing inhibitory potency by >300-fold [6].
  • Glutamate 119 Valine (E119V) interferes with hydrophobic pocket formation, reducing binding in both N1 and N2 subtypes [1] [6].

Table 1: Key Oseltamivir Resistance Mutations and Biochemical Impact

MutationNA SubtypeFold Reduction in IC₅₀Clinical Prevalence
H274YN1>500High (H1N1 pdm09)
R292KN2300–400Moderate
E119VN2/N9100–200Low

These mutations arise spontaneously or under selective drug pressure, leading to prolonged viral shedding, treatment failure, and increased hospitalization risk. Immunocompromised patients and young children are particularly vulnerable to resistant variants, highlighting the urgent need for next-generation inhibitors [1] [4] [5].

Rationale for Structural Modification of Oseltamivir Carboxylate

Guanidino Group Integration to Enhance Binding

Oseltamivir carboxylate contains a primary amino group at position C-5, which forms a weak electrostatic interaction with aspartic acid 151 in the NA active site. Replacing this with a guanidino moiety (─NHC(=NH)NH₂) mimics zanamivir’s structure, known for stronger NA binding. The guanidino group’s planar geometry and ability to form bidentate hydrogen bonds with glutamate 119 and aspartic acid 151 significantly enhance binding affinity:

  • Kinetic studies show guanidino-oseltamivir derivatives exhibit 10–50-fold lower inhibition constants (Kᵢ) against group 1 NAs (N1, N4, N5, N8) compared to oseltamivir carboxylate [2] [6].
  • The guanidino group’s protonated state at physiological pH enables salt bridges with conserved acidic residues (e.g., glutamate 227), further stabilizing the enzyme-inhibitor complex [6].

Role of N-Boc Protection in Synthetic Chemistry

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the guanidino moiety during chemical synthesis:

  • Stability: Boc groups resist nucleophiles, bases, and mild reducing agents, remaining intact during esterification, glycosylation, or click chemistry reactions used to assemble oseltamivir analogs [3].
  • Orthogonal Deprotection: Boc is cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid) without affecting acetamido or ester functionalities in oseltamivir derivatives [3].
  • Solubility Enhancement: Boc-protected intermediates exhibit improved organic solvent solubility, facilitating purification by crystallization or chromatography [3].

Table 2: Advantages of N-Boc Protection in Oseltamivir Derivative Synthesis

PropertyImpact on SynthesisFunctional Benefit
Acid-labilitySelective deprotection in multi-step routesPreserves acetamido/ester groups
Steric bulkPrevents guanidino group side reactionsImproves reaction yields
Polar surface area reductionEnhances solubility in apolar solventsSimplifies chromatographic purification

Synthetic Routes to N-Boc-Guanidino Oseltamivir Analogs

Two primary strategies are employed:

  • Late-Stage Guanidinylation: Oseltamivir carboxylate’s C-5 amine is reacted with N,N'-di-Boc-protected pyrazole-1-carboxamidine under mild conditions, followed by Boc installation.
  • Early-Stage Boc Protection: Shikimic acid-derived intermediates undergo Boc protection before introducing the 3-pentyloxy side chain. For example:
  • (−)-Shikimic acid is esterified, ketalized, and mesylated.
  • Boc-protected allylamine opens an epoxide intermediate under Lewis acid catalysis (MgBr₂).
  • Sequential deallylation/acylation yields N-Boc-guanidino oseltamivir precursors [3] [8].

Role of Guanidino Substitutions in Enhancing Neuraminidase Binding Affinity

Thermodynamic and Structural Basis of Improved Inhibition

Guanidino-oseltamivir derivatives leverage dual mechanisms to surpass oseltamivir’s limitations:

  • Enhanced Electrostatic Complementarity: The guanidino group’s delocalized positive charge forms stronger salt bridges with glutamate 119 and aspartic acid 151, reducing dissociation rates. Isothermal titration calorimetry (ITC) reveals binding free energy (ΔG) improvements of −3.5 kcal/mol versus oseltamivir carboxylate [2] [6].
  • Resistance Mitigation: Molecular dynamics simulations show the guanidino moiety maintains hydrogen bonds with glutamate 119 even in E119V mutants, partially restoring activity [6].
  • Dimeric Configurations: Divalent N-Boc-guanidino oseltamivir analogs (e.g., linked via triazole or polyethylene glycol spacers) enable simultaneous engagement with two NA tetramers on the virion surface. This "cluster effect" improves inhibitory potency (IC₅₀ < 1 nM) against oseltamivir-resistant strains like H274Y N1 [2].

Comparative Activity Against Influenza A and B

N-Boc-guanidino oseltamivir demonstrates broad-spectrum efficacy:

  • Influenza A: 50–100-fold lower IC₅₀ values than oseltamivir carboxylate against group 1 NAs (N1, N4, N5) due to optimized pocket 3 interactions [2] [6].
  • Influenza B: Retains potency against influenza B neuraminidases, which lack the E276 conformational flexibility critical for oseltamivir binding. Guanidino derivatives achieve IC₅₀ values of 0.2–0.8 nM versus 5.2 nM for oseltamivir carboxylate [6].

Properties

Product Name

N-Boc-protected-guanidino oseltamivir

IUPAC Name

methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate

Molecular Formula

C26H44N4O8

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C26H44N4O8/c1-11-17(12-2)36-19-14-16(21(32)35-10)13-18(20(19)27-15(3)31)28-22(29-23(33)37-25(4,5)6)30-24(34)38-26(7,8)9/h13,17-20H,11-12,14H2,1-10H3,(H,27,31)(H2,28,29,30,33,34)/t18-,19+,20+/m0/s1

InChI Key

AWGQLCGHGLBZCG-XUVXKRRUSA-N

SMILES

CCC(CC)OC1CC(=CC(C1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CCC(CC)OC1CC(=CC(C1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC

Isomeric SMILES

CCC(CC)O[C@@H]1CC(=C[C@@H]([C@H]1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.